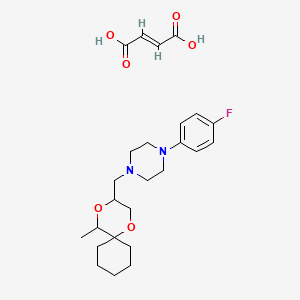

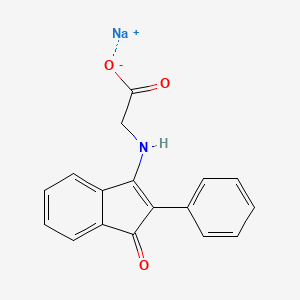

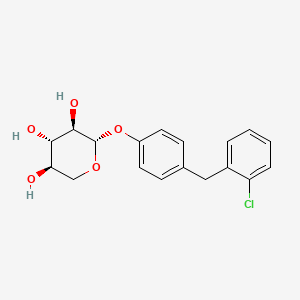

Dibehenyldimonium methosulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

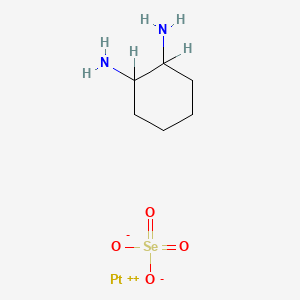

Dibehenyldimonium methosulfate: is a quaternary ammonium compound primarily used in cosmetic and personal care products. It is known for its antistatic, hair conditioning, and emulsifying properties. The compound contains behenyl alcohol (1-docosanol) as the alcoholic component and is a quaternary dimethyl ammonium salt based on fatty amines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibehenyldimonium methosulfate is synthesized through the quaternization of behenyl amine with dimethyl sulfate. The reaction typically involves the following steps:

- The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete quaternization.

- The product is then purified through filtration and washing to remove any unreacted starting materials and by-products.

Behenyl amine: is reacted with in the presence of a solvent such as .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Large-scale reactors: to handle the increased volume of reactants.

Automated systems: for precise control of reaction conditions such as temperature, pressure, and mixing.

Continuous purification processes: to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Dibehenyldimonium methosulfate undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The behenyl alcohol component can undergo oxidation to form corresponding aldehydes or acids.

Common Reagents and Conditions:

Nucleophiles: such as or for substitution reactions.

Oxidizing agents: like or for oxidation reactions.

Reducing agents: such as for reduction reactions.

Major Products:

Substitution Products: Formation of new quaternary ammonium compounds.

Oxidation Products: Behenyl aldehyde or behenic acid.

Reduction Products: Reduced forms of the quaternary ammonium compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: Dibehenyldimonium methosulfate is used as a surfactant and emulsifying agent in various chemical formulations. It helps in the formation of stable emulsions and enhances the solubility of hydrophobic compounds .

Biology: In biological research, it is used to study the effects of quaternary ammonium compounds on cell membranes and their antimicrobial properties.

Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the bioavailability of drugs.

Industry: this compound is widely used in the cosmetic industry as a conditioning agent in hair care products. It imparts softness, smoothness, and reduces static in hair .

Wirkmechanismus

Mechanism: The primary mechanism of action of dibehenyldimonium methosulfate involves its interaction with the surface of hair and skin. The quaternary ammonium group binds to the negatively charged sites on the hair and skin, reducing static and providing conditioning effects.

Molecular Targets and Pathways:

Hair: The compound targets the cuticle layer of the hair, forming a protective film that smooths and conditions the hair.

Skin: It interacts with the stratum corneum, enhancing moisture retention and providing a soft feel.

Vergleich Mit ähnlichen Verbindungen

Steardimonium methosulfate: Contains a stearyl (C18) carbon chain and is used for similar conditioning and emulsifying purposes.

Laurdimonium methosulfate: Contains a lauryl (C12) hydrocarbon residue and is also used as a conditioning agent in personal care products.

Uniqueness: Dibehenyldimonium methosulfate is unique due to its longer carbon chain (C22), which provides enhanced conditioning and antistatic properties compared to shorter-chain quaternary ammonium compounds.

Eigenschaften

CAS-Nummer |

89004-51-3 |

|---|---|

Molekularformel |

C46H96N.CH3O4S C47H99NO4S |

Molekulargewicht |

774.4 g/mol |

IUPAC-Name |

di(docosyl)-dimethylazanium;methyl sulfate |

InChI |

InChI=1S/C46H96N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47(3,4)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-46H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

SUJJVADBDGTKJX-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.